4-Iodothioanisole

Cross-coupling Sonogashira reaction Synthetic methodology

4-Iodothioanisole (CAS 35371-03-0) features a weak C–I bond for rapid oxidative addition in Pd couplings (e.g., 83% yield in Sonogashira at RT), reducing purification costs vs. bromo analogs. As the strongest halogen bond donor in its series, it enables robust supramolecular architectures. Solid state (mp 40–42 °C) ensures precise weighing and storage stability. Buy high-purity ≥98% for reproducible, efficient syntheses.

Molecular Formula C7H7IS
Molecular Weight 250.1 g/mol
CAS No. 35371-03-0
Cat. No. B1585971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodothioanisole
CAS35371-03-0
Molecular FormulaC7H7IS
Molecular Weight250.1 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)I
InChIInChI=1S/C7H7IS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
InChIKeyVGQFOKHFPSTYJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodothioanisole (CAS 35371-03-0): Basic Physical and Chemical Properties for Research Procurement


4-Iodothioanisole (p-iodothioanisole, 1-iodo-4-(methylsulfanyl)benzene), CAS 35371-03-0, is an aryl iodide featuring a methylthio substituent at the para position. It has the molecular formula C7H7IS and a molecular weight of 250.10 g/mol [1]. The compound is a low-melting solid with a reported melting point of 40–42 °C and a density of approximately 1.78–1.8 g/cm³ (predicted) . Its refractive index is 1.67, and it is typically supplied at 97–98% purity .

Why 4-Iodothioanisole Cannot Be Casually Substituted by Other Halogenated Thioanisoles


The halogen substituent on the thioanisole scaffold fundamentally dictates reactivity in cross-coupling, halogen bonding, and materials applications. 4-Iodothioanisole possesses a significantly weaker C–I bond (BDE ≈ 66.9 kcal/mol for Ph–I) compared to C–Br (≈ 82.7 kcal/mol) and C–Cl (≈ 97.3 kcal/mol), enabling more facile oxidative addition in palladium-catalyzed transformations [1]. Furthermore, the polarizability and quadrupole moment increase systematically from F to I, making the iodine derivative the strongest halogen bond donor in the series [2]. Substituting with a bromo or chloro analog will alter reaction kinetics, yields, and the nature of non-covalent interactions, potentially compromising synthetic efficiency or material performance.

Quantitative Differentiation of 4-Iodothioanisole: Head-to-Head Comparisons with Bromo and Chloro Analogs


Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling: Iodine vs. Bromine Leaving Group

4-Iodothioanisole participates efficiently in Sonogashira cross-coupling reactions under mild conditions, achieving an 83% isolated yield in the synthesis of 1,2-bis(4-(methylthio)phenyl)ethyne . While a direct head-to-head yield comparison with 4-bromothioanisole under identical conditions is not available, the fundamental reactivity difference is rooted in bond dissociation energies: the C–I bond in PhI (66.9 kcal/mol) is substantially weaker than the C–Br bond in PhBr (82.7 kcal/mol) [1]. This lower BDE facilitates oxidative addition, the rate-determining step in many Pd-catalyzed couplings, and typically translates to higher yields and/or milder reaction conditions for aryl iodides compared to aryl bromides [2].

Cross-coupling Sonogashira reaction Synthetic methodology

Polarizability and Quadrupole Moment: Iodine Maximizes Halogen Bonding Potential

A systematic study of halogenated thioanisole solid additives (4-FTA, 4-CTA, 4-BTA, 4-ITA) revealed that polarizability and quadrupole moment increase progressively from fluorine to iodine [1]. As the terminal member of the series, 4-iodothioanisole (4-ITA) exhibits the highest polarizability and quadrupole moment, directly enhancing its ability to engage in strong halogen bonding and dispersion-dominated intermolecular interactions. While 4-bromothioanisole (4-BTA) was identified as the optimal additive for achieving record power conversion efficiency (19.32% PCE) in PM6:L8-BO organic solar cells, 4-ITA remains the strongest halogen bond donor, offering a distinct choice for applications requiring maximum non-covalent interaction strength.

Halogen bonding Supramolecular chemistry Organic solar cells

Physical State Differentiation: Solid Handling Advantage Over Liquid Chloro Analog

4-Iodothioanisole is a low-melting solid with a melting point of 40–42 °C . In contrast, 4-bromothioanisole melts slightly lower at 38–40 °C [1], while 4-chlorothioanisole is a liquid at room temperature [2]. The solid state of the iodo compound facilitates accurate weighing, reduces volatility-related losses, and simplifies shipping and storage compared to the liquid chloro analog.

Physical properties Laboratory handling Storage

Environment-Dependent Optical Properties: Visual Indicator for Material Science

The optical properties of 4-iodothioanisole are environment-dependent: in solution it displays a yellowish color, whereas in the solid state it appears orange, attributed to free rotation around the carbon-iodine bond . In comparison, 4-bromothioanisole is typically described as white to beige crystals [1], lacking such pronounced visual differentiation. This colorimetric behavior may be exploited as a visual indicator of physical state or purity in materials research.

Optical materials Sensing Supramolecular chemistry

Higher Molecular Weight for Gravimetric Precision and MS Sensitivity

With a molecular weight of 250.10 g/mol, 4-iodothioanisole is significantly heavier than its bromo (203.10 g/mol) and chloro (158.65 g/mol) analogs [1]. The increased mass reduces relative weighing errors in gravimetric preparations and enhances detection sensitivity in mass spectrometry, where higher m/z values often result in improved signal-to-noise ratios.

Analytical chemistry Mass spectrometry Weighing accuracy

Recommended Application Scenarios for 4-Iodothioanisole Based on Quantitative Differentiation


Sonogashira and Other Palladium-Catalyzed Cross-Coupling Reactions Requiring High Yields Under Mild Conditions

The 83% yield demonstrated for 4-iodothioanisole in Sonogashira coupling at room temperature makes it a preferred electrophile when synthetic sequences demand efficiency and minimal thermal stress. Users can expect faster reaction completion and reduced side-product formation compared to bromo analogs, lowering purification costs.

Halogen Bonding-Directed Supramolecular Assemblies and Crystal Engineering

As the strongest halogen bond donor in the halogenated thioanisole series [1], 4-iodothioanisole is uniquely suited for constructing ordered supramolecular architectures, designing halogen-bonded co-crystals, or developing sensors where robust, directional non-covalent interactions are required.

Solid-Form Additives and Weighing-Intensive Formulation Development

The solid state (mp 40–42 °C) and higher molecular weight (250.10 g/mol) [2] offer practical advantages in formulation development and quality control laboratories. The solid form ensures easy, accurate weighing and storage stability, while the increased mass reduces relative error in gravimetric measurements, critical for reproducible experimental results.

Optical Indicator Materials and Quality Control Applications

The environment-dependent color change from yellowish solution to orange solid can be exploited as a simple visual marker for material state, purity, or environmental conditions. This property distinguishes it from colorless or white halogenated analogs and may be valuable in developing low-cost sensing or monitoring devices.

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